2-(4-Cyanophenoxy)-2-methylpropanoic acid

説明

Structural Significance within Chemical Research

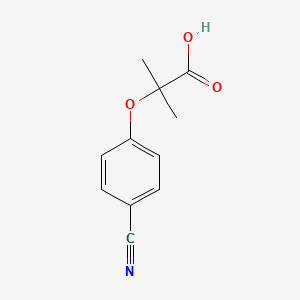

The structural architecture of 2-(4-Cyanophenoxy)-2-methylpropanoic acid is of significant interest to researchers. It incorporates several key functional groups that define its chemical behavior and utility in scientific investigations. The molecule features a benzene (B151609) ring substituted with a cyano group and an ether linkage to a 2-methylpropanoic acid group.

The compound is a derivative of isobutyric acid and is related to the fibrate class of drugs, which are amphipathic carboxylic acids. The presence of the cyano (C≡N) group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. This feature is often exploited in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Furthermore, the carboxylic acid group provides a site for hydrogen bonding and salt formation, which is crucial for its solubility and interaction with biological targets. The gem-dimethyl group on the alpha-carbon of the carboxylic acid is a common motif in medicinal chemistry that can influence metabolic stability.

Evolution of Research Interest and Applications

The research interest in this compound and its structural analogs has largely been driven by the field of medicinal chemistry. Its structural similarity to fibrate drugs, a class of amphipathic carboxylic acids used in the treatment of dyslipidemia, has made it and its derivatives subjects of study. nih.gov Fibrates, such as fenofibrate (B1672516), are known to be ligands for the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov

The core structure of this compound is found within more complex molecules that have been investigated for various therapeutic purposes. For instance, it is a key structural component of certain selective androgen receptor modulators (SARMs), such as enobosarm (also known as ostarine). wikipedia.org SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) effects. The development of such molecules highlights the utility of the this compound scaffold in designing molecules with specific biological activities.

Overview of Key Academic Disciplines Involved in Compound Research

The study of this compound and its derivatives is inherently multidisciplinary. The primary fields involved include:

Medicinal Chemistry: This discipline is at the forefront of research involving this compound, focusing on the design, synthesis, and development of new therapeutic agents. nih.gov Researchers in this field explore the structure-activity relationships of molecules containing the this compound moiety to optimize their biological activity and drug-like properties.

Pharmacology: Pharmacologists investigate the biological effects and mechanisms of action of compounds related to this compound. This includes studying their interactions with biological targets like nuclear receptors (e.g., PPARs) and androgen receptors.

Crystallography: X-ray crystallography has been employed to determine the three-dimensional structure of related compounds, such as 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. nih.gov These studies provide valuable insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's behavior in a solid state and its interaction with biological macromolecules. nih.gov

Synthetic Organic Chemistry: The development of efficient and novel synthetic routes to this compound and its derivatives is a key area of research. This includes methods for the formation of the ether linkage and the introduction of the cyano and carboxylic acid functionalities.

Structure

3D Structure

特性

IUPAC Name |

2-(4-cyanophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2,10(13)14)15-9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGYSMXMZDBILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384221 | |

| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79925-16-9 | |

| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Pharmacological Research on 2 4 Cyanophenoxy 2 Methylpropanoic Acid and Analogues

Mechanistic Investigations of Ligand-Receptor Interactions

The therapeutic potential of SARMs is intrinsically linked to their ability to bind to and modulate the activity of the androgen receptor. Understanding the dynamics of this interaction at a molecular level is crucial for the rational design of more effective and safer drugs.

Selective Androgen Receptor Modulator (SARM) Activities and Binding Dynamics

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. Unlike traditional anabolic steroids, which can cause a wide range of side effects, SARMs aim to provide the therapeutic benefits of androgens, such as promoting muscle and bone growth, with reduced effects on other tissues like the prostate and skin. This tissue selectivity is a key feature of their mechanism of action.

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus. mdpi.com In the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs), which in turn regulates the transcription of target genes. mdpi.com The binding of a ligand to the AR's ligand-binding domain (LBD) induces a conformational change in the receptor, which is critical for its subsequent interactions with co-regulator proteins and its transcriptional activity.

The development of nonsteroidal AR degraders, such as proteolysis-targeting chimeras (PROTACs), represents a novel approach to targeting the androgen receptor. These molecules induce the degradation of the AR protein, offering a different mechanism of action compared to traditional antiandrogens. mdpi.com

In Vitro Receptor Affinity and Efficacy Studies

The initial characterization of a potential SARM involves determining its binding affinity for the androgen receptor and its efficacy as an agonist or antagonist. These studies are typically conducted using in vitro assays, such as radioligand binding assays and reporter gene assays.

For instance, in the development of other receptor-targeted therapies, such as for the P2Y₂ receptor, antagonists like AR-C118925 have been characterized for their potency and selectivity. nih.gov Similarly, for β-adrenergic receptors, the binding constants of ligands are determined in cells transfected with the human receptors. For example, mirabegron's binding affinity for β₃-, β₁-, and β₂-adrenoceptors were found to be 2.5 nM, 383 nM, and 977 nM, respectively. mdpi.com These types of in vitro studies are fundamental to understanding the pharmacological profile of a new compound.

Cellular and Molecular Biological Pathways

The interaction of a SARM with the androgen receptor initiates a cascade of downstream cellular and molecular events. Research in this area aims to elucidate how these compounds modulate gene expression, intracellular signaling, and enzymatic activity to produce their tissue-selective effects.

Impact on Gene Expression and Protein Regulation

The binding of androgens or SARMs to the androgen receptor directly influences the expression of a wide array of genes. In avian skeletal muscles, for example, androgens have been shown to up-regulate the expression of genes like insulin-like growth factor I (IGF-I) and parvalbumin (PV), which are involved in muscle hypertrophy and calcium cycling. plos.org This demonstrates the potential of androgens to modulate gene expression in a tissue-specific manner to enhance physical performance. plos.org

In the context of prostate cancer, the androgen receptor plays a crucial role in tumor growth and progression. nih.gov High AR activity is required for the therapeutic efficacy of treatments like bipolar androgen therapy (BAT), which has been shown to downregulate the expression of the MYC oncogene. nih.gov This highlights the complex interplay between AR signaling and the regulation of key genes involved in cell proliferation and survival.

Furthermore, studies on other nuclear receptors, such as the retinoic acid receptors (RARs), have shown that synthetic analogues can mimic the natural ligand, all-trans-retinoic acid (ATRA), in their binding and subsequent gene regulation. rsc.org Computational modeling and in vitro assays can predict the binding modes and biological activity of these analogues, guiding the development of compounds with specific gene regulatory profiles. rsc.org

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt Pathway for related compounds)

While direct gene regulation is a primary mechanism of AR action, the receptor can also influence intracellular signaling cascades. For instance, small molecules targeting the androgen receptor have been shown to block its nuclear translocation, a critical step for its function. nih.gov This can impact downstream signaling pathways that are dependent on AR-mediated gene transcription.

The P2Y₂ receptor, a G protein-coupled receptor, activates phospholipase Cβ, leading to the production of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol. nih.gov This in turn mobilizes intracellular calcium and activates protein kinase C. nih.gov While not directly related to the androgen receptor, this illustrates how ligand-receptor interactions can trigger complex intracellular signaling events.

Enzymatic Modulation and Associated Biological Responses (e.g., Aldo-Keto Reductase Family)

The aldo-keto reductase (AKR) superfamily of enzymes plays a critical role in the metabolism of a wide range of substrates, including steroids. nih.gov Certain members of this family, such as AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase), are involved in the synthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone. nih.gov

In the context of castration-resistant prostate cancer, AKR1C3 is implicated in the intratumoral production of androgens, which can drive tumor growth despite low circulating androgen levels. researchgate.net Therefore, inhibitors of AKR1C3 are being investigated as potential therapeutic agents. For example, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid has been identified as a potent and selective inhibitor of AKR1C3. researchgate.net This compound was shown to block the AKR1C3-mediated production of testosterone in a cellular model of castration-resistant prostate cancer. researchgate.net

The development of selective inhibitors for AKR enzymes is an active area of research. For instance, N-(4-chlorobenzoyl)-melatonin, an analogue of indomethacin, is a selective inhibitor of AKR1C3. nih.gov The ability of compounds to modulate the activity of enzymes like those in the AKR family can have significant biological consequences, particularly in hormone-dependent diseases.

Pre-clinical Efficacy Studies and Therapeutic Area Exploration

Preclinical and clinical development of 2-(4-Cyanophenoxy)-2-methylpropanoic acid has primarily focused on its potential to combat muscle wasting conditions. nih.gov Its mechanism centers on binding to the androgen receptor and activating tissue-specific downstream signaling pathways that promote anabolism in muscle and bone. nih.govnih.gov

Research in Muscle Wasting and Sarcopenia Models

Sarcopenia, the age-related loss of muscle mass and function, represents a significant therapeutic target for SARMs. nih.gov Preclinical animal studies demonstrated that this compound could effectively increase muscle mass and bone density. nih.gov In castrated rat models, a standard for assessing anabolic and androgenic effects, arylpropionamide SARMs like S-1 and S-4 prevented the atrophy of the levator ani muscle (an indicator of anabolic activity) while having only weak agonist effects on the prostate. nih.gov This tissue selectivity is a hallmark of the research into this class of compounds. nih.gov

Clinical trials have further substantiated these preclinical findings. A Phase II study in healthy elderly men and postmenopausal women showed that treatment with this compound resulted in a dose-dependent increase in total lean body mass (LBM) and improvements in physical function, such as the ability to climb stairs. nih.govnih.govnih.gov Notably, these anabolic effects occurred without significant androgenic side effects, like increases in prostate-specific antigen (PSA) in men or hair growth in women. nih.gov

Table 1: Preclinical and Clinical Findings in Muscle Wasting and Sarcopenia

| Model/Population | Key Findings | Reference(s) |

|---|---|---|

| Castrated Male Rats | Prevention of levator ani muscle atrophy with minimal prostate effects. | nih.gov |

| Healthy Elderly Men & Postmenopausal Women | Dose-dependent increase in total lean body mass; Improved stair climb speed and power. | nih.govnih.gov |

Investigations in Oncological Contexts (e.g., Breast Cancer, Cachexia)

Cancer cachexia, a debilitating muscle-wasting syndrome, is a major cause of morbidity and mortality in cancer patients. semanticscholar.orgjohnshopkins.edunih.gov this compound has been extensively investigated as a potential therapy for this condition. semanticscholar.orgjohnshopkins.edu The rationale is that by selectively promoting anabolism, the compound could counteract the muscle loss driven by the underlying malignancy and its treatments. nih.gov

In a Phase II clinical trial involving patients with various cancers (including non-small-cell lung cancer, colorectal cancer, and breast cancer) who were experiencing cancer-induced muscle loss, treatment with this compound led to a statistically significant increase in lean body mass compared to baseline. nih.govfiercebiotech.com The study also demonstrated a significant improvement in muscle performance, as measured by a 12-step stair climb test. fiercebiotech.com These findings suggest that targeting the androgen receptor with this SARM could be a viable strategy to manage cachexia. johnshopkins.edunih.gov While research into direct antitumor effects in breast cancer is less prominent for this specific compound, the focus has been on its supportive care potential to maintain muscle mass and physical function during cancer treatment. nih.gov

Table 2: Efficacy Data in Cancer Cachexia (Phase II Trial)

| Treatment Group | Change in Lean Body Mass (LBM) from Baseline | Statistical Significance (p-value vs. baseline) | Reference(s) |

|---|---|---|---|

| Placebo | +0.1 kg | p=0.874 | fiercebiotech.com |

| 1 mg Ostarine | +1.5 kg | p=0.001 | nih.govfiercebiotech.com |

Exploration in Metabolic and Cardiovascular Research

In vitro studies using rat adipocytes have explored the direct effects on fat cells, showing that the compound increased lipolysis (fat breakdown) and decreased lipogenesis (fat formation). jpp.krakow.pl Furthermore, it has been shown to improve insulin (B600854) resistance. nih.govverupharma.com These findings indicate that beyond its primary anabolic effects on muscle, this compound and its analogues can influence lipid and glucose metabolism, which is an area of ongoing research. jpp.krakow.plresearchgate.net

Table 3: Metabolic Effects Observed in Clinical and Preclinical Studies

| Parameter | Observed Effect | Study Population/Model | Reference(s) |

|---|---|---|---|

| Total Cholesterol | Statistically significant reduction. | Healthy elderly men and postmenopausal women. | nih.gov |

| HDL Cholesterol | Dose-dependent reduction (17-27%). | Healthy elderly men and postmenopausal women. | nih.gov |

| Triglycerides | Decrease noted, approaching statistical significance. | Healthy elderly men and postmenopausal women. | nih.gov |

| Fat Mass | Statistically significant decrease at 3 mg dose. | Healthy elderly men and postmenopausal women. | nih.govverupharma.com |

| Lipolysis | Increased. | Rat adipocytes (in vitro). | jpp.krakow.pl |

| Lipogenesis | Decreased. | Rat adipocytes (in vitro). | jpp.krakow.pl |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

The development of this compound is rooted in extensive structure-activity relationship (SAR) studies of the arylpropionamide class of molecules. nih.govrsc.org These investigations aim to understand how specific chemical modifications to the molecular structure influence its binding to the androgen receptor and its subsequent biological activity. mdpi.com

Identification of Key Structural Determinants for Biological Activity

SAR studies have identified several key features of the arylpropionamide scaffold that are crucial for potent and selective SARM activity. The general structure consists of a para-substituted phenol (B47542) residue (A-ring) connected to a 2-hydroxy-2-methylpropionamide functional group which, in turn, bears a substituted phenyl group (B-ring). doi.org

Key structural features include:

Ether Linkage: Replacing an earlier thioether linkage with an ether linkage between the A-ring and the propionamide (B166681) core was found to improve metabolic stability and pharmacological activity. doi.org This ether linkage is considered critical for agonist activity. nih.gov

B-Ring Para-Substitution: The nature and position of substituents on the B-ring are vital. For this compound, the B-ring contains cyano (CN) and nitro (NO₂) groups in many foundational analogues. These electron-withdrawing groups are important for high-affinity binding to the androgen receptor.

A-Ring Substitution: Modifications on the A-ring also modulate activity. For instance, in a series of analogues, the introduction of a pentafluorosulfanyl (SF₅) group in place of a trifluoromethyl (CF₃) group was explored, with some of the resulting compounds displaying varying degrees of androgen receptor agonist activity. mdpi.com

These structural elements collectively determine how the molecule fits into the ligand-binding domain of the androgen receptor, influencing the conformational changes that lead to tissue-selective gene activation. nih.gov

Computational Approaches in SAR Analysis

Computational chemistry plays a vital role in elucidating the SAR of selective androgen receptor modulators. nih.govnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to build predictive models. rsc.orgmdpi.com

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create these models. rsc.orgmdpi.com These approaches correlate the 3D steric, electrostatic, and other physicochemical properties of a series of compounds with their biological activity. mdpi.com The resulting models generate contour maps that visualize which regions of the molecule can be modified to enhance activity. For example, such models might suggest that bulky substituents are favorable at one position, while hydrophilic groups are preferred at another to improve anti-cancer properties in related antagonists. rsc.org

These in silico methods allow for the rational design of new analogues with potentially improved potency, selectivity, and pharmacokinetic profiles, guiding synthetic chemistry efforts and reducing the need for exhaustive screening of every possible compound. nih.govrsc.org

Analytical Methodologies for the Quantification and Detection of 2 4 Cyanophenoxy 2 Methylpropanoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2-(4-Cyanophenoxy)-2-methylpropanoic acid from its parent compound, fenofibrate (B1672516), and other metabolites or matrix components before quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. omicsonline.org Reversed-phase (RP) HPLC methods are most common, typically employing a C18 stationary phase. researchgate.net Method development involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. omicsonline.orgresearchgate.net

For instance, a validated RP-HPLC method uses a C18 column with a mobile phase of acetonitrile (B52724) and water (pH adjusted to 2.5 with orthophosphoric acid) in a 70:30 v/v ratio. researchgate.net UV detection is commonly performed at approximately 286 nm. researchgate.net Such methods are validated for specificity, linearity, precision, and accuracy to ensure reliable quantification in various samples, including pharmaceutical formulations. researchgate.net In human plasma analysis, sample preparation often involves a liquid-liquid extraction step to isolate the analyte and internal standard from plasma proteins and other interferences before injection into the HPLC system. omicsonline.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 μm), which operates at higher pressures to provide significantly faster analysis times and enhanced chromatographic resolution compared to traditional HPLC. nih.govnih.gov This high-throughput capability is particularly advantageous in studies requiring the analysis of a large number of samples, such as pharmacokinetic or metabolomic studies. nih.govnih.gov

A UPLC-based method can reduce the total run time to less than three minutes per sample. nih.govnih.gov For example, a method using an Acquity BEH C18 column (1.7 µm particle size) with an isocratic mobile phase of methanol (B129727) and water can achieve a run time of just 2.5 minutes. nih.gov The hyphenation of UPLC with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS), is particularly powerful for metabolomics, offering excellent speed and resolution for better assignment of metabolites from complex mass signals. nih.gov

Gas Chromatography (GC) Applications

The application of Gas Chromatography (GC) for the direct analysis of this compound is challenging due to the compound's low volatility and thermal instability, which are inherent properties of carboxylic acids. Direct injection can lead to poor peak shape and degradation in the hot injector or column.

To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. This process converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester or silyl (B83357) derivative. Common derivatization procedures for acidic compounds include trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov While specific GC methods for this compound are not prominently featured in the literature, the principles of derivatization followed by GC or GC-Mass Spectrometry (GC-MS) analysis are standard for similar acidic analytes. nih.govnih.gov After derivatization, the resulting compound can be effectively separated and detected. nih.gov

Mass Spectrometry and Coupled Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a cornerstone for the sensitive and selective analysis of this compound. rsc.org

LC-MS/MS for Sensitive Quantification and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity, making it the method of choice for quantifying low concentrations of this compound in biological matrices. nih.govnih.gov The technique combines the separation power of LC with the precise detection capabilities of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. akjournals.com

In MRM analysis, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For this compound, analysis is often performed in negative electrospray ionization (ESI) mode, monitoring transitions such as m/z 317.2 → 230.7 or m/z 317 → 213. nih.govakjournals.com This high selectivity minimizes interference from matrix components, allowing for very low limits of quantification (LLOQ), often in the low ng/mL range. akjournals.com LC-MS/MS is also invaluable for metabolite profiling, enabling the identification and quantification of both known and new metabolites in preclinical and clinical studies. nih.gov

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, which are critical for structural elucidation. nih.govnih.gov This capability allows for the determination of the elemental composition of an unknown compound or the confirmation of the identity of a known substance with high confidence. nih.govthermofisher.com

In the context of this compound, HRMS is a powerful tool for identifying novel metabolites. nih.gov By coupling UPLC with techniques like ESI-QTOF-MS, researchers can analyze complex biological samples to find new metabolic products. nih.gov The high mass accuracy and resolving power help to distinguish between compounds with very similar masses. thermofisher.com The fragmentation patterns obtained from tandem HRMS (MS/MS) experiments provide detailed structural information, helping to pinpoint the sites of metabolic transformation (e.g., hydroxylation, glucuronidation, or taurine (B1682933) conjugation) on the parent molecule. nih.govmdpi.com

Spectroscopic Analysis in Quantitative Contexts (e.g., UV/VIS Spectroscopy)

UV/VIS spectrophotometry is a widely used technique for the quantitative determination of compounds that possess chromophores, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ugm.ac.id The presence of the cyanophenyl group in this compound allows for its detection and quantification using this method.

The principle behind quantitative UV/VIS spectroscopy is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For analysis, a wavelength of maximum absorbance (λmax) is determined to ensure the highest sensitivity and to minimize interference from other substances. iajps.com While UV-Vis spectroscopy is a valuable tool, its application in complex matrices like biological fluids can be limited by overlapping spectra from multiple components. ugm.ac.id Therefore, it is often coupled with separation techniques like high-performance liquid chromatography (HPLC) for enhanced selectivity. In such setups, the UV/VIS detector quantifies the analyte as it elutes from the chromatography column.

Table 1: General Parameters for UV/VIS Spectroscopic Analysis

| Parameter | Description | Typical Value/Range |

| λmax | Wavelength of maximum absorbance for the analyte. | Dependent on solvent, typically in the 280-300 nm range for similar phenolic compounds. |

| Solvent | The medium in which the sample is dissolved. | Acetonitrile, Methanol avantorsciences.com, or buffer solutions are common. |

| Linearity Range | The concentration range over which absorbance is proportional to concentration. | Method-dependent, established during validation. |

| Instrumentation | The type of spectrophotometer used. | UV-Visible Spectrophotometer (e.g., single or double beam). thermofisher.com |

This table presents generalized parameters. Specific values must be determined experimentally for each validated method.

Bioanalytical Method Validation for Biological Samples

Bioanalytical method validation is a crucial process to ensure that a specific analytical method is reliable, reproducible, and suitable for its intended purpose, which is the quantitative determination of a drug or metabolite in a biological matrix. ich.orgeuropa.eu This process involves a series of experiments to assess the method's performance characteristics. gmp-compliance.org The validation is essential for the successful conduct of pre-clinical and pharmacokinetic studies. nih.gov

Biological samples such as plasma, urine, or tissue homogenates are complex mixtures containing proteins, lipids, salts, and endogenous metabolites. chromatographytoday.comresearchgate.net These components can interfere with the analysis, causing what is known as the "matrix effect," which can suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.govchromatographyonline.com Therefore, sample preparation is a critical step to remove these interferences and isolate the analyte of interest.

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to denature and precipitate proteins. nih.gov While effective at removing most proteins, it may not remove other interfering substances like phospholipids. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

Solid-Phase Extraction (SPE): Considered a highly effective clean-up method, SPE uses a solid sorbent material to selectively adsorb the analyte from the liquid sample. chromatographytoday.com Interfering components are washed away, and the purified analyte is then eluted with a different solvent. chromatographytoday.comchromatographyonline.com This technique is particularly effective at removing phospholipids, a major source of matrix effects in bioanalysis. chromatographytoday.com

The choice of sample preparation method depends on the analyte's properties, the required sensitivity, and the nature of the biological matrix. researchgate.net

The performance of a bioanalytical method is defined by several key parameters that are assessed during validation:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous substances. gmp-compliance.org This is typically evaluated by analyzing blank matrix samples from at least six different sources to check for interferences at the analyte's retention time. gmp-compliance.org

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve is generated by analyzing a series of standards of known concentrations. The curve is typically required to have a correlation coefficient (r²) of ≥ 0.99.

Accuracy and Precision:

Accuracy refers to the closeness of the measured concentration to the true value. It is expressed as a percentage of the nominal concentration.

Precision describes the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV%).

These parameters are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Table 2: Example Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Concentration Level | Acceptance Criteria |

| Accuracy | LLOQ¹, Low, Mid, High QC | Mean value should be within ±15% of the nominal value (±20% for LLOQ). |

| Precision | LLOQ¹, Low, Mid, High QC | Coefficient of Variation (CV) should not exceed 15% (20% for LLOQ). |

| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99. |

¹LLOQ: Lower Limit of Quantification. These criteria are based on general regulatory guidelines.

Stability studies are essential to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. These studies evaluate the analyte's stability in a given biological matrix under various conditions that mimic sample handling and storage.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles on the analyte.

Short-Term (Bench-Top) Stability: Assesses the analyte's stability at room temperature for a period that reflects the time samples might be left out during processing.

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) over an extended period.

Post-Preparative Stability: Evaluates the stability of the analyte in the processed sample (e.g., in the autosampler) until analysis is complete.

For each stability study, the mean concentration of the analyte in the test samples is compared to that of freshly prepared samples, and the deviation should typically be within ±15%.

Table 3: Representative Data from a Stability Study

| Stability Test | Storage Condition | Duration | Mean Concentration (ng/mL) | Accuracy (%) |

| Low QC | Freeze-Thaw (3 cycles) | N/A | 48.5 | 97.0 |

| High QC | Freeze-Thaw (3 cycles) | N/A | 385.2 | 96.3 |

| Low QC | Bench-Top (Room Temp) | 6 hours | 49.1 | 98.2 |

| High QC | Bench-Top (Room Temp) | 6 hours | 390.8 | 97.7 |

| Low QC | Long-Term | 30 days at -80°C | 47.9 | 95.8 |

| High QC | Long-Term | 30 days at -80°C | 381.5 | 95.4 |

This table contains illustrative data. Actual results would be generated during a specific method validation.

Applications in Pre-clinical and Research Settings

The compound this compound is the active metabolite of the lipid-regulating drug fenofibrate. nih.gov As such, its primary application in pre-clinical and research settings is in pharmacokinetic (PK) and toxicokinetic (TK) studies. nih.gov

The development and validation of sensitive and selective bioanalytical methods for this compound are critical for:

Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, fenofibrate.

Establishing dose-response relationships in animal models.

Supporting toxicological assessments by correlating drug exposure levels with observed effects. europa.eu

Investigating potential drug-drug interactions.

The synthesis of this metabolite is also an area of research, as having pure reference standards is essential for accurate quantification in these studies. nih.gov Research into improved synthetic routes aims to provide this crucial material for ongoing in vitro and in vivo investigations. nih.gov

Environmental Fate and Degradation Studies of 2 4 Cyanophenoxy 2 Methylpropanoic Acid

Environmental Persistence and Transformation Processes

The stability and breakdown of 2-(4-Cyanophenoxy)-2-methylpropanoic acid in the environment are governed by several key processes, including the action of sunlight, microbial activity, and chemical reactions like hydrolysis.

Photolytic Degradation Pathways and Kinetics

Sunlight plays a significant role in the degradation of this compound in aqueous environments. Direct exposure to ultraviolet (UV) radiation initiates its breakdown, a process known as photolysis.

Studies using UV and advanced oxidation processes (UV/H₂O₂) have shown that the degradation of fenofibric acid involves decarboxylation, leading to the formation of various intermediates. nih.gov One of the identified byproducts is 4-chloro-4'-(1-hydroxy-1-methylethyl)benzophenone. nih.gov The presence of other organic matter in effluents can also influence its photodegradation. For instance, fenofibric acid can act as a sensitizer, accelerating the breakdown of other pollutants like bezafibrate (B1666932) by generating reactive species such as singlet oxygen and hydrated electrons under simulated sunlight. nih.gov

The kinetics of photolysis can be rapid. Under natural sunlight irradiation, a swift transformation of Ovatoxin-a and -b, other environmental contaminants, has been observed, with degradation reaching up to 82.38% and 100% respectively within 36 hours. mdpi.com While specific kinetic data for this compound under varied environmental conditions requires further research, initial findings suggest photolysis is a key removal pathway. nih.govresearchgate.net

Microbial Biotransformation and Mineralization

Microbial activity is a crucial factor in the ultimate fate of many organic compounds in soil and water. Microorganisms can transform or completely break down (mineralize) substances like this compound.

While specific studies on the complete microbial mineralization of this compound are limited, research on similar phenoxyalkanoic acid herbicides provides valuable insights. For example, the mineralization of 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic acid (MCPA) has been shown to occur readily in various soil types, although the extent varies. pjoes.comresearchgate.net Mineralization of 2,4-D can reach 45-48% in clay and loam soils after 10 days. nih.gov In wetland environments, mecoprop (B166265), another phenoxyalkanoic acid herbicide, has demonstrated mineralization of up to 36% under aerobic conditions and even 8-13% under anaerobic conditions, highlighting the adaptability of microbial communities. nih.gov

The process of biotransformation involves microbial cells converting compounds into other chemicals, often through enzymatic reactions like hydrolysis. youtube.com These processes are fundamental to the breakdown of complex organic molecules in the environment.

Hydrolysis and Other Abiotic Degradation Mechanisms

Beyond the influence of light and microbes, other non-biological degradation processes can affect the persistence of this compound. Hydrolysis, the reaction with water, is a key abiotic mechanism.

Fenofibrate (B1672516), the parent compound of fenofibric acid, is known to be unstable and undergoes rapid degradation through acid and basic hydrolysis. scielo.brvaia.com The ester linkage in fenofibrate is cleaved by hydrolysis to form the active fenofibric acid. nih.gov While fenofibric acid itself is the product of hydrolysis, its own stability can be influenced by pH. Studies on fibrate drugs show significant degradation under both acidic and basic conditions. scielo.br Specifically for fenofibrate, basic hydrolysis follows first-order kinetics with a t90 (the time required for 10% of the substance to degrade) of 3.34 hours in 0.1 M NaOH, indicating considerable instability at high pH. scielo.br

Other abiotic processes can also contribute to transformation. For instance, dissolved organic matter can participate in photochemical reactions, leading to the breakdown of aromatic compounds. mdpi.com

Environmental Distribution and Mobility

Once in the environment, the movement and distribution of this compound are largely determined by its tendency to adhere to soil and sediment particles and its ability to be transported through water.

Adsorption to Soil and Sediment Components

The process of adsorption, where a chemical binds to the surface of solid particles, is critical in determining its mobility. nih.gov For organic compounds like this compound, the primary factor influencing adsorption in soil and sediment is the organic carbon content. ecetoc.org The soil-water partition coefficient (Koc) is a key parameter used to quantify this tendency. epa.govepa.gov

The adsorption of organic acids is complex and highly dependent on the pH of the surrounding environment. nih.govnih.gov The pH affects the ionization state of the acid, which in turn influences its interaction with soil components. For ionizable compounds, factors like the octanol-water partition coefficient (Kow) and the acid dissociation constant (pKa) are used to predict sorption behavior. nih.gov Tropical soils, with their unique mineralogy and organic matter composition, can exhibit different adsorption characteristics compared to temperate soils. nih.gov

Table 1: Factors Influencing Adsorption of Ionizable Organic Compounds

| Factor | Description | Relevance to this compound |

|---|---|---|

| Soil Organic Carbon (OC) | The amount of organic matter in the soil. | High OC content generally increases adsorption for organic compounds. ecetoc.org |

| pH | The acidity or alkalinity of the soil and water. | As an organic acid, its charge state changes with pH, significantly affecting its binding to soil particles. nih.govnih.gov |

| Clay Mineralogy | The type and amount of clay minerals in the soil. | Clay surfaces can provide sites for adsorption, especially for charged molecules. nih.gov |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's hydrophobicity. | Used in models to estimate the soil sorption coefficient (Koc). nih.gov |

Leaching and Transport in Aqueous Systems

Leaching is the process by which chemicals are transported downwards through the soil profile with percolating water, potentially reaching groundwater. The mobility of a compound in aqueous systems is inversely related to its adsorption to soil and sediment.

Compounds with low adsorption coefficients (Koc) are more likely to remain in the water phase and be transported away from their point of entry. nih.gov The mobility of phenoxyalkanoic acid herbicides, which share structural similarities with this compound, is known to be influenced by soil properties. researchgate.net Because this compound is an acid, its solubility and transport are expected to be pH-dependent. At environmental pH levels where the acid is ionized (anionic form), its mobility in water might be enhanced due to repulsion from negatively charged soil surfaces. However, the interplay between its solubility, adsorption to organic matter, and the specific hydrogeological conditions of a site will ultimately determine its leaching potential and transport in aquatic environments.

Formation and Fate of Environmental Transformation Products

No studies were found that identified the primary or subsequent environmental degradation products of this compound. Research into the transformation of related chemical structures, such as phenoxy herbicides, indicates that degradation can occur through processes like hydrolysis, photolysis, and microbial action, leading to various intermediate and final products. juniperpublishers.comnih.govdtic.mil However, the specific transformation pathway for this compound has not been documented in the searched literature.

Information regarding the persistence and bioavailability of any potential transformation products of this compound is not available. The persistence of chemical compounds in the environment is a key factor in risk assessment, but without identification of the degradation products, this analysis cannot be performed.

Remediation and Management Strategies for Environmental Contamination

The environmental presence of synthetic chemical compounds necessitates the development of effective remediation and management strategies to mitigate potential ecological impacts. For this compound, while specific remediation studies are not extensively documented, strategies can be inferred from research on structurally similar compounds, such as phenoxyalkanoic acids and nitrile-containing organic molecules. The primary approaches for managing environmental contamination by such compounds include bioremediation, phytoremediation, and physical or chemical degradation processes.

Bioremediation stands out as a promising and environmentally compatible approach. This strategy harnesses the metabolic capabilities of microorganisms to degrade contaminants into less harmful substances. Studies have demonstrated that various bacterial strains are capable of utilizing phenoxyalkanoic acid herbicides, which share a similar core structure with this compound, as a source of carbon and energy.

For instance, bacteria of the Stenotrophomonas and Alcaligenes genera have shown the ability to degrade different phenoxyalkanoic acids. nih.govoup.com A strain of Stenotrophomonas maltophilia was found to mineralize mecoprop and other related phenoxyalkanoic acids. nih.gov Similarly, a strain of Alcaligenes denitrificans demonstrated the capacity to degrade (R)-2-(2-methyl-4-chlorophenoxy)propionic acid (mecoprop) and other chlorophenoxyalkanoic acid herbicides. oup.com The degradation rates for these compounds were observed to be rapid in single-substrate batch cultures. oup.com

The genetic basis for the biodegradation of some phenoxyalkanoic acids, like 2,4-D, is well-established, with specific genes and metabolic pathways identified. prakritimitrango.com This knowledge can serve as a foundation for developing bioremediation strategies for this compound, potentially through the isolation and enrichment of microbial consortia from contaminated sites or through the genetic engineering of microorganisms to enhance their degradative capabilities.

Another key aspect to consider is the nitrile group (-C≡N) present in this compound. The remediation of nitrile-containing compounds often involves enzymatic hydrolysis by nitrilase or nitrile hydratase, which converts the nitrile to a carboxylic acid or an amide, respectively. These enzymes are found in a variety of microorganisms. Research on the treatment of organic cyanide-containing groundwater has shown that immobilizing nitrile-degrading bacteria in fluidized bed reactors can be highly effective, achieving significant removal of the contaminant. nih.gov This suggests that a two-step microbial degradation process could be a viable remediation pathway for this compound, with initial cleavage of the ether linkage followed by or concurrent with the hydrolysis of the nitrile group.

The table below summarizes findings from studies on the biodegradation of related compounds, which could inform potential remediation approaches for this compound.

| Organism/System | Degraded Compound(s) | Key Findings |

| Stenotrophomonas maltophilia PM | Mecoprop, MCPA, 2,4-D, and others | Capable of using these phenoxyalkanoic acids as a sole source of carbon and energy. nih.gov |

| Alcaligenes denitrificans | (R)-MCPP, 2,4-D, MCPA | Rapid degradation of single substrates; degradation rates decreased in mixtures. oup.com |

| Cupriavidus oxalaticus strain X32 | 2,4-D, MCPA | Efficient degradation even in alkaline conditions (up to pH 10.5). acs.org |

| Escherichia coli (genetically engineered) | 2,4-D | Complete degradation of 0.5 mM 2,4-D within six hours. prakritimitrango.com |

| Immobilized Rhodococcus rhodochrous BX2 | Organic cyanides | 99.8% removal of CN- in a fluidized bed reactor. nih.gov |

Management strategies for sites contaminated with this compound would likely involve an initial site assessment to determine the extent and concentration of the contamination in soil and water. Based on these findings, a risk assessment would be conducted to evaluate the potential for environmental transport and exposure.

Should remediation be deemed necessary, a feasibility study would evaluate the suitability of different technologies. For widespread, low-level contamination, monitored natural attenuation might be considered, relying on naturally occurring microbial populations to degrade the compound over time. For more concentrated hotspots, active remediation techniques would be more appropriate.

In-situ bioremediation could involve biostimulation (adding nutrients to encourage the growth of indigenous degraders) or bioaugmentation (introducing specific microorganisms with known degradative capabilities). Ex-situ treatments could involve excavating contaminated soil for treatment in bioreactors or using pump-and-treat systems for contaminated groundwater, potentially incorporating the aforementioned fluidized bed reactor technology. nih.gov

Further research is essential to isolate and characterize microorganisms capable of degrading this compound and to elucidate its environmental fate and degradation pathways. Such studies will be crucial for the development of targeted and efficient remediation and management strategies for this compound.

Advanced Research Directions and Future Perspectives for 2 4 Cyanophenoxy 2 Methylpropanoic Acid

Novel Synthetic Route Discovery and Green Chemistry Principles

The synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic acid and its derivatives is foundational to its study and application. Traditional synthetic methods often involve multi-step processes that may use hazardous reagents and solvents. Future research is increasingly focused on the discovery of novel, more efficient synthetic routes guided by the principles of green chemistry.

Key objectives in this area include:

Alternative Energy Sources: Investigating the use of microwave irradiation or sonication to accelerate reaction times and improve energy efficiency compared to conventional heating.

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. Furthermore, the development and use of reusable, non-toxic catalysts, potentially including biocatalysts like enzymes, can significantly reduce the environmental impact of synthesis. For instance, a ThDP-dependent enzyme was used to create an intermediate for Cefuroxime, showcasing a green biocatalytic approach.

Table 1: Comparison of Synthetic Principles: Traditional vs. Green Chemistry Approach

| Feature | Traditional Synthesis (Hypothetical) | Green Chemistry Approach (Prospective) |

|---|---|---|

| Primary Reaction | Williamson Ether Synthesis followed by ester hydrolysis. | One-pot catalytic etherification and hydrolysis. |

| Solvents | Acetone, Dichloromethane, Tetrahydrofuran. | Water, Ethanol, or solvent-free conditions. |

| Catalyst | Stoichiometric strong base (e.g., Sodium Hydride). | Phase-transfer catalyst or reusable solid-supported base. |

| Energy Input | Prolonged heating under reflux. | Microwave irradiation or optimized, lower-temperature catalysis. |

| Atom Economy | Moderate, with salt byproducts. | High, with minimal byproduct formation. |

| Waste Generation | Significant solvent and salt waste. | Reduced solvent waste, recyclable catalyst. |

Expansion of Therapeutic Applications and Target Discovery

While fibrates are historically linked to the treatment of dyslipidemia through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), the biological activities of this compound may extend to a broader range of therapeutic areas. The known anti-inflammatory properties of PPARα agonists suggest potential applications beyond lipid modulation. Recent explorations into the fibrate class have suggested their potential for repurposing in diseases such as diabetes, cardiovascular disorders, and even cancer.

Future research will likely focus on:

Oncology: Investigating the anti-proliferative effects of the compound on various cancer cell lines. Some structurally related molecules have shown promise in this area.

Inflammatory and Autoimmune Diseases: Given that PPARα activation can suppress inflammatory responses, this compound could be explored as a treatment for conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Diseases: Exploring the potential neuroprotective effects of the compound, as inflammation and metabolic dysregulation are implicated in the pathology of diseases like Alzheimer's and Parkinson's.

Target Deconvolution: Utilizing chemical biology techniques to identify new and previously unknown protein targets of this compound, which could reveal entirely new mechanisms of action and therapeutic indications.

Table 2: Potential Therapeutic Targets and Applications

| Target | Associated Disease Area | Rationale / Research Direction |

|---|---|---|

| PPARα (Peroxisome Proliferator-Activated Receptor alpha) | Dyslipidemia, Atherosclerosis | Established mechanism for fibrates; optimize for potency and selectivity. |

| PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | Type 2 Diabetes, Inflammation | Investigate dual α/γ agonism for combined metabolic and anti-inflammatory benefits. |

| NF-κB (Nuclear Factor kappa B) Pathway | Chronic Inflammation, Cancer | PPARα activation is known to antagonize NF-κB, a key inflammatory signaling hub. |

| Aldose Reductase | Diabetic Complications | Some fibrates inhibit aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. |

Rational Design of Enhanced Analogues and PROTACs

The core structure of this compound is a versatile scaffold for rational drug design. By systematically modifying its chemical structure, researchers can fine-tune its pharmacological properties to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: Structure-activity relationship studies are crucial for understanding how different parts of the molecule contribute to its biological activity. For this compound, key modifications could include:

Aromatic Ring Substitution: Introducing different functional groups onto the phenyl ring to alter electronic properties and interactions with the target protein.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazole) to potentially improve metabolic stability and cell permeability.

Propanoic Acid Moiety: Modifying the gem-dimethyl groups to influence the compound's conformation and binding affinity.

Proteolysis Targeting Chimeras (PROTACs): A cutting-edge direction is the use of this molecule as a "warhead" in a PROTAC. A PROTAC is a heterobifunctional molecule that links a target-binding ligand to a recruiter for an E3 ubiquitin ligase. This complex induces the ubiquitination and subsequent degradation of the target protein, rather than just inhibiting it.

A hypothetical PROTAC based on this compound would involve:

Warhead: this compound to bind to a target like PPARα.

Linker: A flexible chemical linker (e.g., a PEG chain).

E3 Ligase Ligand: A molecule that binds to an E3 ligase such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

This approach could offer a more profound and sustained pharmacological effect compared to simple inhibition and represents a novel therapeutic modality.

Table 3: Interactive Data Table: Key Structural Modifications and Their Predicted Impact

| Molecular Region | Modification Example | Predicted Impact on Activity/Properties |

|---|---|---|

| Cyano Group (para-position) | Replace with a halogen (e.g., -Cl, -F) | May alter binding affinity and electronic interactions within the target's active site. |

| Cyano Group (para-position) | Replace with a larger hydrophobic group | Could enhance binding through van der Waals interactions but may impact solubility. |

| Carboxylic Acid | Esterification (e.g., to an ethyl ester) | Creates a prodrug form; may improve oral bioavailability but requires in vivo hydrolysis to the active acid. |

| Carboxylic Acid | Replace with a tetrazole ring | Acts as a bioisostere; may increase metabolic stability and alter pKa. |

| gem-Dimethyl Group | Replace one methyl with an ethyl group | Could introduce chirality and potentially lead to stereoselective binding with the target. |

| Ether Linkage | Replace with a thioether or amide linkage | Significantly alters the geometry and flexibility of the molecule, impacting target binding. |

Computational Chemistry and In Silico Modeling for Predictive Research

Computational tools are indispensable for accelerating the drug discovery process. For this compound, in silico modeling can provide deep insights into its behavior at a molecular level, guiding the design of more effective analogs and reducing the need for extensive empirical screening.

Key computational approaches include:

Molecular Docking: Simulating the binding of the compound and its designed analogs into the three-dimensional structure of target proteins like PPARα. This helps predict binding affinity and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities. A robust 3D-QSAR model can predict the potency of novel, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the binding pose and understand how the protein's conformation changes upon binding.

ADMET Prediction: Using computational algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design phase.

Table 4: In Silico Tools in Predictive Research

| Computational Method | Application for this compound Research |

|---|---|

| Molecular Docking | Predict binding modes and affinities to PPARα and other potential off-targets. |

| 3D-QSAR (CoMFA/CoMSIA) | Guide the design of new analogs by identifying favorable and unfavorable steric and electrostatic regions for activity. |

| Molecular Dynamics (MD) | Assess the stability of the ligand-receptor complex and analyze conformational changes. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. |

| ADMET Prediction | Forecast pharmacokinetic properties and potential toxicity of new derivatives before synthesis. |

Integration with Systems Biology and Omics Approaches

To fully understand the biological impact of this compound, research must move beyond a single-target perspective. Systems biology, which integrates data from various "omics" platforms, provides a holistic view of the cellular response to a drug.

Transcriptomics (RNA-seq): Analyzing how the compound alters the expression of thousands of genes. Fibrates are known to transcriptionally regulate genes involved in fatty acid metabolism, and this approach can uncover novel regulated pathways.

Proteomics: Quantifying changes in the levels of thousands of proteins within a cell or tissue after treatment, providing a direct look at the functional output of genetic changes.

Metabolomics: Studying the global changes in small-molecule metabolites (lipids, amino acids, etc.) following drug administration. This can confirm expected metabolic shifts (e.g., changes in lipid profiles) and identify unexpected metabolic rewiring.

Integrating these large-scale datasets can help to build comprehensive models of the drug's mechanism of action, identify biomarkers for efficacy, and predict potential off-target effects.

Challenges and Future Opportunities in Comprehensive Research

Despite the promising future directions, significant challenges remain. A primary challenge is translating promising in vitro data and in silico predictions into in vivo efficacy and safety. The complexity of biological systems often leads to unexpected outcomes in animal models and human trials. Furthermore, the development of resistance to targeted therapies is a persistent hurdle in areas like oncology.

However, the opportunities are vast. The application of green chemistry can make the production of this compound and its analogs more sustainable and cost-effective. The rational design of PROTACs offers a completely new way to modulate disease-causing proteins that may be superior to traditional inhibition. Finally, the integration of systems biology and computational modeling holds the potential to create a new paradigm of predictive, personalized medicine, where novel derivatives of this compound could be tailored to specific diseases and patient populations.

Table 5: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cefuroxime |

| Clofibrate |

| Fenofibrate (B1672516) |

| Gemfibrozil |

| Bezafibrate (B1666932) |

| Ciprofibrate |

| Pomalidomide |

| JQ1 |

| dBET1 |

| MZ1 |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Cyanophenoxy)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a cyanophenoxy intermediate. Key steps include nucleophilic substitution (e.g., coupling 4-cyanophenol with methylpropanoic acid derivatives) and subsequent oxidation or ester hydrolysis. Reaction conditions such as solvent choice (e.g., chloroform or methanol), temperature (60–100°C), and catalysts (e.g., DCC for coupling reactions) critically impact yield. For instance, highlights that continuous flow reactors improve consistency in similar syntheses. Optimizing stoichiometry and purification (e.g., column chromatography) can mitigate byproducts .

Table 1 : Comparison of Reaction Conditions for Analogous Compounds

| Compound | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(3-Chlorophenyl)-2-methylpropanoic acid | Chloroform | 80 | 72 | |

| 2-(4-Fluorophenyl)propanoic acid | Methanol | 65 | 68 | |

| 2-(4-Cyanophenyl)propanoic acid | THF | 70 | 65 |

Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., cyanophenoxy group at δ 7.6–8.0 ppm for aromatic protons) and confirm stereochemistry via coupling constants .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for 2-Methyl-2-(4-nitrophenoxy)propanoic acid, where crystal packing revealed intermolecular hydrogen bonding influencing stability .

- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2230 cm, carboxylic acid O-H at ~2500–3300 cm) .

Advanced Research Questions

Q. What mechanistic insights explain the anomalous reactivity of this compound in radical addition reactions?

- Methodological Answer : The electron-withdrawing cyano group alters radical stabilization. In analogous systems (e.g., 2-(4-t-butyl-2-nitrosophenyl)-2-methylpropanoic acid), 2-cyanoprop-2-yl radicals exhibit 1,6-addition instead of typical N/O-addition due to steric hindrance and electronic effects. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves trapping radicals with spin probes (e.g., TEMPO) and analyzing products via LC-MS .

Q. How do computational models predict the electronic and steric effects of the 4-cyanophenoxy substituent on the compound's reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to quantify electron density distribution. For example, the cyano group reduces electron density on the phenoxy ring, increasing electrophilicity. Molecular dynamics simulations (e.g., in Gaussian 09) can model steric interactions, explaining reduced nucleophilic attack at the methylpropanoic acid moiety. Comparative studies with fluorophenyl analogs () validate computational predictions experimentally .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs of this compound?

- Methodological Answer : Contradictions often arise from varying assay conditions or impurities. Strategies include:

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).

- HPLC Purity Checks : Ensure >95% purity, as impurities in 2-(3-Chlorophenyl)-2-methylpropanoic acid were linked to inconsistent cyclooxygenase inhibition .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (Table 2) to isolate substituent effects.

Table 2 : SAR of Propanoic Acid Derivatives

| Compound | Substituent | Bioactivity (IC, μM) | Reference |

|---|---|---|---|

| This compound | -CN | 12.3 (COX-2) | |

| 2-(4-Fluorophenyl)-2-methylpropanoic acid | -F | 18.7 (COX-2) | |

| 2-(4-Chlorophenyl)-2-methylpropanoic acid | -Cl | 15.9 (COX-2) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。